5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is an organic compound with a complex structure, featuring multiple halogen atoms and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazole Core: This step involves the cyclization of appropriate precursors to form the benzoxazole ring.
Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions.
Amidation: Coupling of the halogenated benzoxazole derivative with a benzamide precursor under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the amide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Amidation: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-CHLORO-N- (1-PHENYLETHYL)PYRIDINE-3-SULFONAMIDE: This compound shares a similar halogenated structure and is also studied for its biological activities.
INDOLE DERIVATIVES: Compounds with an indole core, such as those used in antiviral and anticancer research, have structural similarities and comparable applications.
Uniqueness
5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combination of halogen atoms and the benzoxazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H15BrCl2N2O2 |
---|---|
Molecular Weight |
490.2 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H15BrCl2N2O2/c1-11-7-19-20(8-12(11)2)29-22(27-19)16-10-14(4-6-18(16)25)26-21(28)15-9-13(23)3-5-17(15)24/h3-10H,1-2H3,(H,26,28) |
InChI Key |
CKPMHTADRQZBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Cl |
Origin of Product |
United States |
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